molecular formula C16H16N4O6 B11074047 1'-methyl-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

1'-methyl-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B11074047
M. Wt: 360.32 g/mol
InChI Key: PQQHISLDHXICJA-UHFFFAOYSA-N
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Description

1’-Methyl-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex heterocyclic compound that features a spiro-fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-methyl-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the spiro-fused ring system and the introduction of the nitro and methyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1’-methyl-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets and pathways. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The spiro-fused ring system may also contribute to its unique properties by providing structural rigidity and stability.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline-based structures.

    Spiro Compounds: Other spiro-fused heterocycles with different substituents.

    Nitro Compounds: Compounds with nitro groups that exhibit similar reactivity.

Uniqueness: 1’-Methyl-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is unique due to its combination of a spiro-fused ring system, nitro group, and methyl group. This combination of features provides it with distinct chemical and biological properties that set it apart from other similar compounds.

Properties

Molecular Formula

C16H16N4O6

Molecular Weight

360.32 g/mol

IUPAC Name

1-methyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C16H16N4O6/c1-18-14(22)16(13(21)17-15(18)23)7-9-6-10(20(24)25)2-3-11(9)19-4-5-26-8-12(16)19/h2-3,6,12H,4-5,7-8H2,1H3,(H,17,21,23)

InChI Key

PQQHISLDHXICJA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2COCC4)C(=O)NC1=O

Origin of Product

United States

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